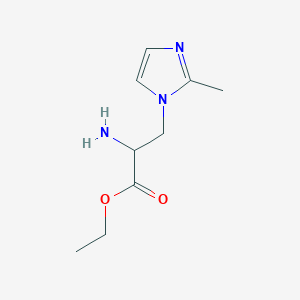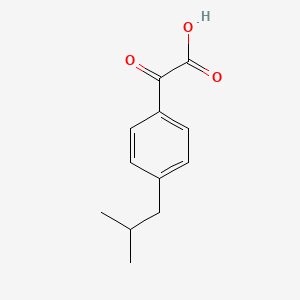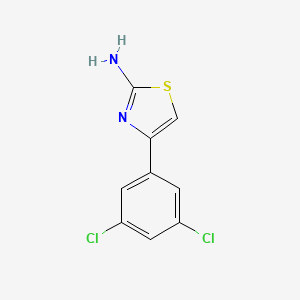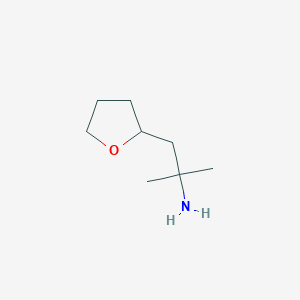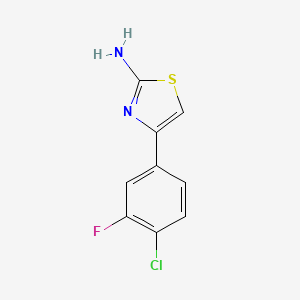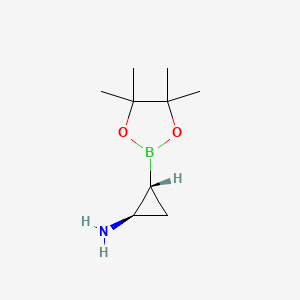
rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine” is a synthetic organic compound that features a cyclopropane ring substituted with an amine group and a boronate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine” typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Boronate Ester: The boronate ester group can be introduced via a borylation reaction, often using a boron-containing reagent such as bis(pinacolato)diboron.
Amination: The amine group can be introduced through a substitution reaction, where a suitable leaving group on the cyclopropane ring is replaced by an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The boronate ester group can undergo oxidation to form a boronic acid or other oxidized boron species.
Reduction: The amine group can be reduced to form a primary amine or other reduced nitrogen species.
Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation: Boronic acids, boronates, and other oxidized boron species.
Reduction: Primary amines and other reduced nitrogen species.
Substitution: Cyclopropane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Bioconjugation: The amine group can be used to conjugate the compound to biomolecules for various biological applications.
Medicine
Drug Development: The compound can be used as a building block in the synthesis of pharmaceutical compounds.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which “rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine” exerts its effects depends on the specific application. In catalysis, it may act as a ligand that coordinates to a metal center, facilitating various chemical transformations. In bioconjugation, the amine group can form covalent bonds with biomolecules, enabling the compound to be used in various biological assays.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: A simple cyclopropane derivative with an amine group.
Boronate Esters: Compounds containing a boronate ester group, such as pinacol boronate ester.
Cyclopropane Derivatives: Various cyclopropane derivatives with different functional groups.
Uniqueness
“rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine” is unique due to the combination of a cyclopropane ring, an amine group, and a boronate ester
Propiedades
Fórmula molecular |
C9H18BNO2 |
|---|---|
Peso molecular |
183.06 g/mol |
Nombre IUPAC |
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H18BNO2/c1-8(2)9(3,4)13-10(12-8)6-5-7(6)11/h6-7H,5,11H2,1-4H3/t6-,7-/m1/s1 |
Clave InChI |
VZCIXXZNZMLCDE-RNFRBKRXSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2CC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


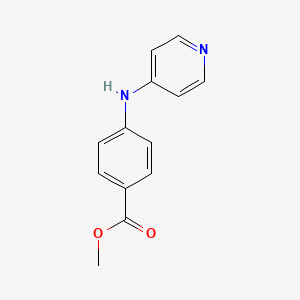
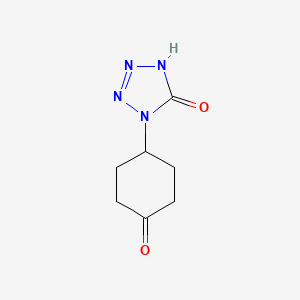
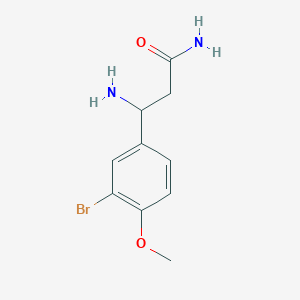
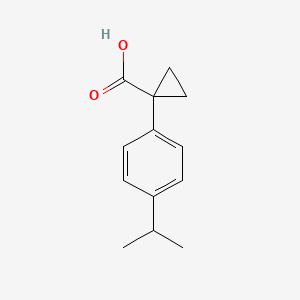
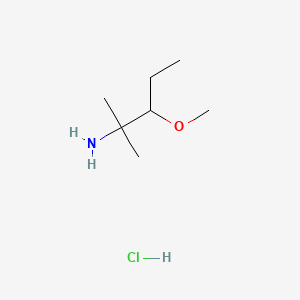
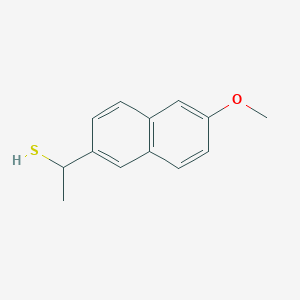
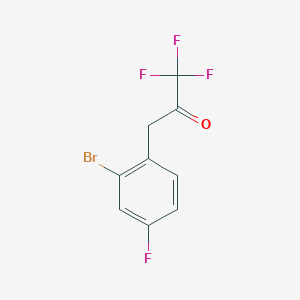
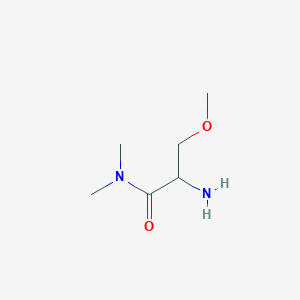
![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)
